1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound with a molecular formula of C9H11N3. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to an imidazo[4,5-c]pyridine ring system.
Preparation Methods
The synthesis of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[4,5-c]pyridine ring system . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
1-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: This compound has a methyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: The presence of a phenyl group can significantly alter the compound’s properties compared to the cyclopropyl derivative
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12/h6-7,10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAJWDVNQRQBJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2CCNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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